
Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,4-Diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative known for its significant role in organic synthesis and asymmetric catalysis. This compound is characterized by its unique structure, which includes two phenyl groups attached to the oxazole ring, contributing to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,4-Diphenyl-4,5-dihydrooxazole typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ®-2-amino-2-phenylethanol with benzoyl chloride under basic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of ®-2,4-Diphenyl-4,5-dihydrooxazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: ®-2,4-Diphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of substituted oxazoles.
Reduction: Formation of amino alcohols.
Substitution: Introduction of various functional groups onto the phenyl rings, leading to derivatives with different properties.
Scientific Research Applications
®-2,4-Diphenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ®-2,4-Diphenyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The oxazoline ring and the phenyl groups play a crucial role in stabilizing these complexes, enhancing their reactivity and selectivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
(S)-2,4-Diphenyl-4,5-dihydrooxazole: The enantiomer of the ®-form, with similar properties but different chiral configuration.
2-Phenyl-4,5-dihydrooxazole: A simpler derivative with one phenyl group, used in similar applications but with different reactivity.
4,5-Dihydrooxazole: The parent compound without phenyl groups, less stable and less reactive compared to its phenyl-substituted derivatives.
Uniqueness: ®-2,4-Diphenyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of two phenyl groups, which enhance its stability and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in asymmetric catalysis and other applications requiring high selectivity and efficiency.
Properties
CAS No. |
155242-42-5 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(4R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m0/s1 |
InChI Key |
DTQJMAHDNUWGFH-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


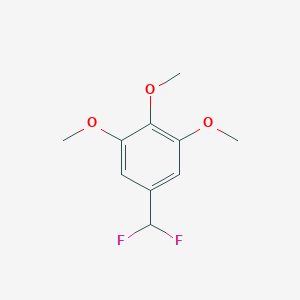
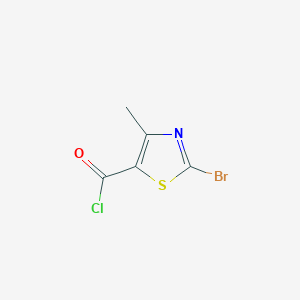
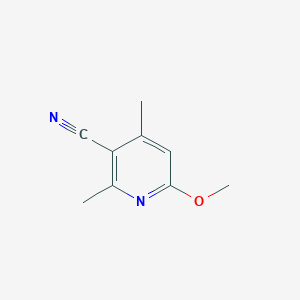
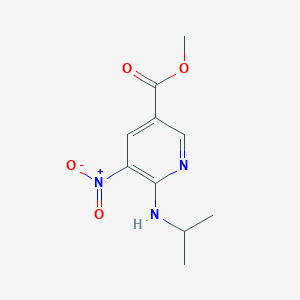
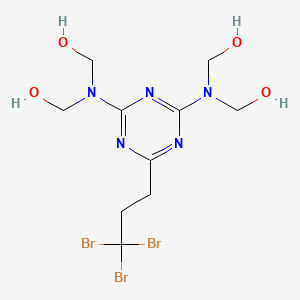
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
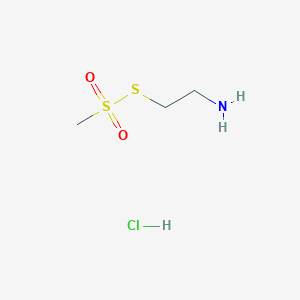
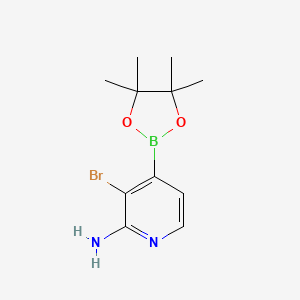
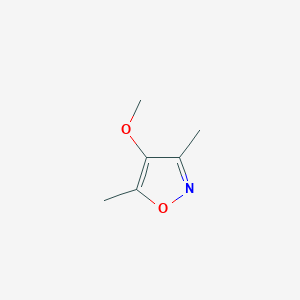
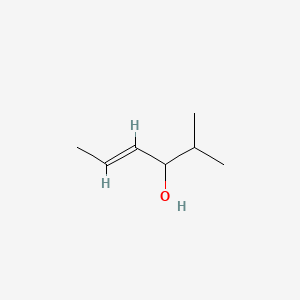


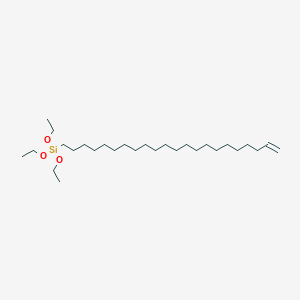
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
